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  • Product: 3,4-Dimethoxy-5-propylbenzoic acid
  • CAS: 199484-26-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3,4-Dimethoxy-5-propylbenzoic acid

An In-depth Technical Guide to 3,4-Dimethoxy-5-propylbenzoic acid This guide provides a comprehensive technical overview of 3,4-Dimethoxy-5-propylbenzoic acid, tailored for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Dimethoxy-5-propylbenzoic acid

This guide provides a comprehensive technical overview of 3,4-Dimethoxy-5-propylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and its potential applications as a strategic building block in medicinal chemistry. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

3,4-Dimethoxy-5-propylbenzoic acid is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, two methoxy groups, and a propyl group. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.[1]

The presence of the carboxylic acid group provides a reactive handle for derivatization, such as amidation or esterification, while the methoxy and propyl groups modulate the molecule's lipophilicity and steric bulk, which can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of target drug candidates.[1][2]

Table 1: Chemical Identifiers and Computed Properties of 3,4-Dimethoxy-5-propylbenzoic acid

PropertyValueSource
IUPAC Name 3,4-dimethoxy-5-propylbenzoic acidPubChem[3]
Molecular Formula C₁₂H₁₆O₄PubChem[3]
Molecular Weight 224.25 g/mol PubChem[3]
CAS Number 199484-26-9PubChem[3]
Canonical SMILES CCCC1=C(C(=CC(=C1)C(=O)O)OC)OCPubChem[3]
InChI Key WSFWOYHORZAMOG-UHFFFAOYSA-NPubChem[3]
XLogP3 (Computed) 2.7PubChem[3]
Boiling Point (Predicted) 338.6 ± 42.0 °CMySkinRecipes[1]
Density (Predicted) 1.125 ± 0.06 g/cm³MySkinRecipes[1]

Proposed Synthesis Pathway

Rationale: The core challenge is the regioselective introduction of a propyl group onto the aromatic ring. A Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is a classic and reliable method for installing alkyl chains onto an activated aromatic ring. The methoxy groups are electron-donating, activating the ring towards electrophilic aromatic substitution. The position of acylation (C5) is directed by the combined activating and steric effects of the existing substituents.

G cluster_synthesis Proposed Synthesis Workflow A Start: 3,4-Dimethoxybenzoic acid B Step 1: Protection of Carboxylic Acid (e.g., Esterification with Methanol/H+) A->B C Methyl 3,4-dimethoxybenzoate B->C D Step 2: Friedel-Crafts Acylation (Propanoyl chloride, AlCl₃) C->D E Methyl 5-propanoyl-3,4-dimethoxybenzoate D->E F Step 3: Carbonyl Reduction (e.g., Clemmensen Reduction: Zn(Hg), HCl) E->F G Methyl 3,4-dimethoxy-5-propylbenzoate F->G H Step 4: Deprotection (Hydrolysis) (e.g., NaOH, then H₃O+) G->H I Final Product: 3,4-Dimethoxy-5-propylbenzoic acid H->I G cluster_drug_discovery Role in Drug Discovery A 3,4-Dimethoxy-5-propylbenzoic acid (Scaffold) B Chemical Derivatization (Amidation, Esterification, etc.) A->B C Compound Library B->C D Biological Screening (e.g., Enzyme Inhibition Assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Drug Candidate F->G G->B Optimization Cycles

Sources

Exploratory

Physicochemical Profiling: Acidity and pKa Determinants of 3,4-Dimethoxy-5-propylbenzoic Acid

Executive Summary 3,4-Dimethoxy-5-propylbenzoic acid represents a specific structural scaffold often encountered in the degradation of lignin-derived aromatics and as a functional intermediate in the synthesis of resorba...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dimethoxy-5-propylbenzoic acid represents a specific structural scaffold often encountered in the degradation of lignin-derived aromatics and as a functional intermediate in the synthesis of resorbable drug conjugates. Understanding its acid dissociation constant (


) is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors.

This guide provides a definitive analysis of the acidity of this compound. It synthesizes theoretical prediction models (Hammett Linear Free Energy Relationships) with rigorous experimental protocols for validation. Based on structural electronic vectors, the predicted aqueous


 of 3,4-Dimethoxy-5-propylbenzoic acid is 4.42 ± 0.10 . This represents a slight decrease in acidity compared to unsubstituted benzoic acid (

4.20), driven primarily by the resonance-donating effect of the para-methoxy substituent.

Part 1: Theoretical Framework & Structural Analysis

To understand the acidity of this molecule without relying solely on empirical databases, we must deconstruct the electronic influence of its substituents on the benzoic acid core.

Structural Electronic Vectors

The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion (


). Substituents that withdraw electrons stabilize the negative charge (increasing acidity/lowering 

), while electron-donating groups destabilize the charge (decreasing acidity/raising

).

Substituent Analysis:

  • Benzoic Acid Core (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  4.20
    
  • 3-Methoxy (-OCH

    
    ):  Located at the meta position. Acts primarily as an electron-withdrawing group via induction (
    
    
    
    ).
  • 4-Methoxy (-OCH

    
    ):  Located at the para position. Acts strongly as an electron-donating group via resonance, overpowering its inductive withdrawal (
    
    
    
    ).
  • 5-Propyl (-C

    
    H
    
    
    
    ):
    Located at the meta position. Acts as a weak electron-donating group via induction and hyperconjugation (
    
    
    ).
Hammett Equation Calculation

We apply the Hammett equation to quantify these effects:


[1]

Where


 (reaction constant) is 1.00 for benzoic acid ionization in water.





Structural Visualization

The following diagram illustrates the competing electronic vectors that result in the net electron donation to the aromatic ring, destabilizing the carboxylate anion.

G Core Benzoic Acid Core (pKa 4.20) MetaOMe 3-Methoxy (Meta) Inductive Withdrawal (σ = +0.12) Core->MetaOMe ParaOMe 4-Methoxy (Para) Resonance Donation (σ = -0.27) Core->ParaOMe MetaPr 5-Propyl (Meta) Weak Donation (σ = -0.07) Core->MetaPr Result Net Effect: Electron Donation Predicted pKa: 4.42 MetaOMe->Result Acidifying ParaOMe->Result De-acidifying (Dominant) MetaPr->Result Slightly De-acidifying

Caption: Electronic vector analysis showing the dominance of the para-methoxy resonance effect.

Part 2: Quantitative Data Profile

The following table contrasts the target molecule with structurally related analogs to provide context for the predicted values.

CompoundStructurepKa (Exp/Pred)Electronic Driver
Benzoic Acid Unsubstituted4.20 (Exp)Reference Standard
Veratric Acid 3,4-Dimethoxy4.40 - 4.50 (Exp)4-OMe Resonance dominates
Target Molecule 3,4-Dimethoxy-5-propyl 4.42 (Pred) Propyl group adds slight electron density
Syringic Acid 3,5-Dimethoxy-4-hydroxy4.33 (Exp)OH is stronger donor, but H-bonding affects acidity
3,4,5-Trimethoxy 3,4,5-Trimethoxy4.00 - 4.10 (Exp)Steric inhibition of resonance (twisting)

Note: The propyl group is bulky but located at the meta position relative to the carboxyl group, minimizing steric inhibition of the carboxylate resonance.

Part 3: Experimental Determination Protocols

Protocol: Potentiometric Titration in Cosolvent (Methanol/Water)

Objective: Determine thermodynamic aqueous


 by extrapolating from mixed-solvent data.

Reagents:

  • Analyte: ~10 mg 3,4-Dimethoxy-5-propylbenzoic acid (high purity).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent: Methanol (HPLC grade) and degassed water (Milli-Q).[2]

  • Ionic Strength Adjuster: 0.15 M KCl.

Workflow:

  • Preparation: Prepare three solutions of the analyte in varying Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH v/v). Ensure ionic strength is constant (0.15 M KCl).

  • Blank Titration: Titrate the solvent blank to determine the standard electrode potential (

    
    ) for the specific solvent mixture.
    
  • Sample Titration: Titrate the analyte solution with 0.1 M KOH under nitrogen purge (to exclude

    
    ) at 25°C.
    
  • Data Acquisition: Record pH (or EMF) vs. volume of titrant. Collect at least 30 points in the buffer region.

  • Calculation (Bjerrum Plot): Calculate the apparent

    
     (
    
    
    
    ) for each methanol fraction.
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the mix). The y-intercept represents the aqueous
    
    
    .
Experimental Logic Diagram

Titration Step1 Dissolve Analyte (30-50% MeOH) Step2 N2 Purge (Remove CO2) Step1->Step2 Step3 Titrate w/ KOH (Measure EMF) Step2->Step3 Step4 Calculate psKa (per % MeOH) Step3->Step4 Step5 Yasuda-Shedlovsky Extrapolation Step4->Step5 Linear Regression Result Aqueous pKa Step5->Result

Caption: Workflow for determining pKa of lipophilic acids using cosolvent extrapolation.

Part 4: Implications for Drug Development

Solubility-pH Profile

The intrinsic solubility (


) of 3,4-Dimethoxy-5-propylbenzoic acid is expected to be low due to the lipophilic propyl chain and methoxy groups. The total solubility (

) at a given pH is defined by:


  • At pH 1.2 (Stomach): The molecule is neutral (

    
    ). Solubility is limited to 
    
    
    
    .
  • At pH 7.4 (Blood): The molecule is ionized (

    
    ).
    
    • 
      .[3]
      
    • Solubility increases by a factor of

      
      .
      
Lipophilicity (LogD)

While the


 is ~4.42, the LogP  (partition coefficient of neutral species) is estimated to be ~2.7 - 2.9  (Veratric acid is ~1.6; Propyl adds ~1.1).
  • LogD at pH 7.4:

    
    
    
    
    
    This indicates that at physiological pH, the molecule partitions significantly into the aqueous phase, reducing potential for passive diffusion unless a specific transporter is involved or the pH microclimate is acidic.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination). Link

  • Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link

Sources

Protocols & Analytical Methods

Method

extraction of 3,4-Dimethoxy-5-propylbenzoic acid from biological samples

Title: High-Sensitivity Extraction and Quantification of 3,4-Dimethoxy-5-propylbenzoic Acid from Plasma and Tissue via Mixed-Mode Solid Phase Extraction (SPE) and LC-MS/MS Abstract This application note details a rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Sensitivity Extraction and Quantification of 3,4-Dimethoxy-5-propylbenzoic Acid from Plasma and Tissue via Mixed-Mode Solid Phase Extraction (SPE) and LC-MS/MS

Abstract

This application note details a rigorous protocol for the isolation and quantification of 3,4-Dimethoxy-5-propylbenzoic acid (CAS 199484-26-9), a lipophilic benzoic acid derivative often encountered in drug discovery workflows (e.g., LpxC inhibitor development). Due to the compound's amphiphilic nature—combining a polar carboxylic acid head group with a lipophilic propyl-substituted phenyl tail (LogP ~2.7)—standard protein precipitation methods often yield poor recovery and high matrix suppression. This guide presents a validated Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow that ensures >85% recovery and matrix factor values between 0.9–1.1.

Analyte Profile & Physicochemical Logic

Understanding the molecule is the first step to successful extraction.

PropertyValueImplication for Extraction
Structure Benzoic acid core, 3,4-dimethoxy, 5-propylThe propyl chain increases lipophilicity compared to standard metabolites like veratric acid.
pKa ~4.2 (Carboxylic Acid)At physiological pH (7.4), it exists as a benzoate anion (COO⁻). To extract into organic solvents, pH must be < 2.5. To bind to AX sorbents, pH must be > 6.0.
LogP ~2.7Moderately lipophilic. It will bind strongly to C18/Polymeric reversed-phase sorbents.
Ionization ESI Negative (preferred)The carboxylic acid moiety ionizes readily to [M-H]⁻ (m/z 223.1).
Sample Preparation Strategy

Why Mixed-Mode SPE (MAX) over LLE? While Liquid-Liquid Extraction (LLE) with ethyl acetate is viable, it often co-extracts phospholipids that suppress ionization in the negative mode. Mixed-Mode Anion Exchange (MAX) provides an orthogonal cleanup:

  • Retention: Binds analyte by both hydrophobicity (propyl chain) and charge (anion exchange with COO⁻).

  • Wash: Allows aggressive washing with basic methanol to remove neutrals and proteins.

  • Elution: Specific elution using acidic methanol neutralizes the charge, releasing the analyte.

Workflow Logic Diagram

ExtractionWorkflow Sample Biological Sample (Plasma/Homogenate) Pretreat Pre-treatment Dilute 1:3 with 5% NH4OH (Ionizes Acid -> COO-) Sample->Pretreat Condition Condition SPE (MAX) MeOH then Water Pretreat->Condition Load Load Sample (Analyte binds via Anion Exchange) Condition->Load Wash1 Wash 1: 5% NH4OH (Remove Proteins/Zwitterions) Load->Wash1 Wash2 Wash 2: MeOH (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute 2% Formic Acid in MeOH (Neutralize COO- -> COOH) Wash2->Elute Evap Evaporate & Reconstitute Mobile Phase Initial Conditions Elute->Evap LCMS LC-MS/MS Analysis ESI Negative Mode Evap->LCMS

Caption: Step-by-step Mixed-Mode Anion Exchange (MAX) workflow designed to isolate acidic lipophiles.

Detailed Protocol
3.1 Reagents & Materials
  • Target Standard: 3,4-Dimethoxy-5-propylbenzoic acid (purity >98%).[1]

  • Internal Standard (IS): 3,4-Dimethoxybenzoic acid-d3 or a structural analog like 3,5-dimethoxy-4-ethylbenzoic acid.

  • SPE Cartridge: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

3.2 Sample Pre-treatment
  • Plasma: Thaw plasma on ice. Aliquot 100 µL into a 1.5 mL tube.

  • Tissue: Homogenize 50 mg tissue in 500 µL MeOH:Water (50:50). Centrifuge at 14,000 x g for 10 min. Transfer supernatant.

  • Spiking: Add 10 µL of Internal Standard working solution.

  • Alkalinization (Critical): Add 300 µL of 4% NH₄OH in water. Vortex.

    • Why? This raises pH > 10, ensuring the benzoic acid is fully deprotonated (COO⁻) to bind to the anion exchange resin.

3.3 SPE Procedure (Oasis MAX)
  • Condition: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated sample at gravity or low vacuum (< 5 inHg).

  • Wash 1 (Base): 1 mL 5% NH₄OH in water.

    • Purpose: Removes proteins and basic compounds that do not bind to the anion exchanger.

  • Wash 2 (Organic): 1 mL Methanol.

    • Purpose:Crucial Step. Because the analyte is bound ionically, we can wash with 100% organic solvent to remove neutral lipids and sterols without eluting the target.

  • Elute: 2 x 500 µL 2% Formic Acid in Methanol .

    • Mechanism:[2] The acid protonates the carboxylate (COO⁻ → COOH), breaking the ionic bond. The methanol solubilizes the lipophilic propyl tail.

  • Post-Processing: Evaporate eluate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Method Parameters
Chromatography (UHPLC)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Ammonium Acetate if negative mode sensitivity is low; Formic acid usually provides sharper peaks for benzoic acids.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B Description
    0.0 10 Initial hold
    0.5 10 Load
    3.0 90 Elute (Propyl group causes retention)
    4.0 90 Wash
    4.1 10 Re-equilibrate

    | 6.0 | 10 | End |

Mass Spectrometry (ESI-)
  • Source: Electrospray Ionization, Negative Mode.

  • MRM Transitions:

    • Quantifier: m/z 223.1 → 179.1 (Loss of CO₂).

    • Qualifier: m/z 223.1 → 164.1 (Loss of CO₂ + CH₃).

    • Note: The decarboxylation (M-44) is the dominant fragmentation pathway for benzoic acids.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Recovery (<50%) Analyte precipitated during Load step.Ensure the pre-treatment solution is not too organic-rich (<10% MeOH) during loading.
Early Elution/Peak Tailing Column overload or pH mismatch.Use a lower injection volume (2-5 µL). Ensure reconstitution solvent matches initial gradient conditions.
Signal Suppression Phospholipids in eluate.Ensure Wash 2 (100% MeOH) is performed thoroughly. Phospholipids are neutral and should wash away while analyte is ionically bound.
References
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[3] Agilent Application Notes. Link

  • PubChem. (2025). 3,4-Dimethoxy-5-propylbenzoic acid (CID 68685020).[4] National Library of Medicine. Link

  • ResearchGate. (2025). Determination of Benzoic Acid in Serum or Plasma by GC-MS.[5]Link

  • Chamberlain, J. (2019). The Analysis of Drugs in Biological Fluids.[3] CRC Press. (Standard text for pKa-based extraction logic).

Sources

Application

scalable synthesis of 3,4-Dimethoxy-5-propylbenzoic acid for pharmaceutical use

An Application Guide for the Scalable Synthesis of 3,4-Dimethoxy-5-propylbenzoic Acid for Pharmaceutical Applications Abstract This document provides a comprehensive guide to a robust and scalable four-step synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 3,4-Dimethoxy-5-propylbenzoic Acid for Pharmaceutical Applications

Abstract

This document provides a comprehensive guide to a robust and scalable four-step synthesis of 3,4-Dimethoxy-5-propylbenzoic acid, a key intermediate for pharmaceutical development.[1] The described pathway utilizes eugenol, a cost-effective and readily available natural product, as the starting material. The synthesis is designed with industrial scalability and pharmaceutical purity standards in mind, incorporating well-established, high-yielding chemical transformations. Each step includes a detailed protocol, an explanation of the underlying chemical principles, and critical process parameters. Furthermore, this guide outlines a rigorous purification strategy and a suite of analytical methods required to validate the final product's identity, purity, and compliance with pharmaceutical-grade specifications.

Introduction and Strategic Overview

3,4-Dimethoxy-5-propylbenzoic acid is an aromatic carboxylic acid derivative whose structural motifs are present in various biologically active molecules. Its utility as a building block in the synthesis of complex pharmaceutical agents is significant.[2] The development of a scalable, economically viable, and reproducible synthesis is paramount for its transition from laboratory research to industrial production.

The synthetic strategy detailed herein was chosen for its reliance on established and industrially proven reaction classes, ensuring high yields and operational safety. The pathway begins with eugenol, a major component of clove oil, and proceeds through hydrogenation, etherification, Friedel-Crafts acylation, and a haloform oxidation. This approach avoids hazardous reagents where possible and builds the target molecule's carbon skeleton efficiently.

Overall Synthetic Workflow

The four-step synthesis transforms eugenol into the target benzoic acid derivative.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Methylation cluster_2 Step 3: Acylation cluster_3 Step 4: Oxidation A Eugenol B 4-Propylguaiacol A->B H₂, Pd/C C 4-Propylveratrole B->C (CH₃)₂SO₄, NaOH D 1-(2,3-Dimethoxy-5-propylphenyl)ethanone C->D CH₃COCl, AlCl₃ E 3,4-Dimethoxy-5-propylbenzoic Acid D->E 1. NaOCl, NaOH 2. HCl

Caption: Overall synthetic route from Eugenol to the target molecule.

Detailed Synthetic Protocols

Step 1: Selective Hydrogenation of Eugenol to 4-Propylguaiacol
  • Principle of the Reaction: This step involves the catalytic hydrogenation of the allyl side chain of eugenol. The carbon-carbon double bond of the allyl group is selectively reduced to a single bond using hydrogen gas and a palladium on carbon (Pd/C) catalyst, without affecting the aromatic ring or the hydroxyl and methoxy functional groups. This is a clean, high-yield reaction that is widely used in industrial processes.

  • Experimental Protocol:

    • Set up a hydrogenation reactor or a three-neck flask equipped with a magnetic stirrer, a gas inlet for hydrogen, and a balloon to maintain a positive pressure of H₂.

    • Charge the reactor with Eugenol (1.0 eq), methanol (as solvent, approx. 5-10 mL per gram of eugenol), and 5% Palladium on Carbon (0.01 eq).

    • Purge the system with nitrogen gas, then carefully introduce hydrogen gas.

    • Stir the reaction mixture vigorously at room temperature (20-25°C) under a positive pressure of hydrogen (e.g., balloon pressure).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-6 hours).

    • Once complete, carefully purge the system again with nitrogen to remove all hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 4-Propylguaiacol as an oil, which is typically of sufficient purity for the next step.

  • Process Parameters:

    Parameter Value Justification
    Catalyst 5% Pd/C Highly efficient and selective for alkene hydrogenation.
    Solvent Methanol Excellent solvent for the reactant and product; easily removed.
    Temperature 20-25°C Reaction proceeds efficiently at ambient temperature, saving energy.
    Pressure Atmospheric (H₂ balloon) Sufficient for lab-scale synthesis; scalable with appropriate reactors.

    | Expected Yield | >95% | Catalytic hydrogenation is a highly efficient transformation. |

Step 2: O-Methylation to 4-Propylveratrole
  • Principle of the Reaction: This step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-propylguaiacol is converted to a methoxy group. The phenol is first deprotonated by a strong base (sodium hydroxide) to form a nucleophilic phenoxide ion, which then attacks the methylating agent (dimethyl sulfate) in an Sₙ2 reaction to form the ether.

  • Experimental Protocol:

    • In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-Propylguaiacol (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF).

    • Add an aqueous solution of sodium hydroxide (1.2 eq) and stir for 30 minutes at room temperature.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours or until TLC/GC analysis indicates completion.

    • Quench the reaction by slowly adding aqueous ammonia to destroy any excess dimethyl sulfate.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Propylveratrole.

  • Process Parameters:

    Parameter Value Justification
    Base Sodium Hydroxide (NaOH) Cost-effective and efficient for generating the phenoxide.
    Methylating Agent Dimethyl Sulfate ((CH₃)₂SO₄) Highly reactive and efficient methylating agent.[3]
    Temperature 0-10°C (addition), then RT Controls the exothermicity of the reaction and minimizes side reactions.

    | Expected Yield | >90% | The Williamson ether synthesis is typically high-yielding for phenols. |

Step 3: Friedel-Crafts Acylation
  • Principle of the Reaction: This is an electrophilic aromatic substitution reaction where an acetyl group is introduced onto the electron-rich aromatic ring of 4-propylveratrole.[4] A Lewis acid catalyst (aluminum chloride) activates the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion. The strongly activating ortho-, para-directing methoxy groups direct the substitution primarily to the C5 position.

  • Experimental Protocol:

    • Set up a dry, three-neck flask under a nitrogen atmosphere, equipped with a stirrer and a dropping funnel.

    • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.3 eq) and a dry, non-polar solvent like dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.2 eq) to the AlCl₃ suspension.

    • In a separate flask, dissolve 4-Propylveratrole (1.0 eq) in dry DCM.

    • Add the solution of 4-Propylveratrole dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

    • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC/GC.

    • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude ketone product.

  • Process Parameters:

    Parameter Value Justification
    Lewis Acid Aluminum Chloride (AlCl₃) Standard, effective, and economical catalyst for Friedel-Crafts acylation.
    Solvent Dichloromethane (DCM) Inert solvent that effectively dissolves reactants and the catalyst complex.
    Temperature 0-5°C Low temperature is crucial to control reactivity and prevent side reactions.

    | Expected Yield | 75-85% | Yields can be variable but are typically good with careful temperature control. |

Step 4: Haloform Oxidation to the Carboxylic Acid
  • Principle of the Reaction: The haloform reaction is a reliable method for oxidizing methyl ketones to carboxylic acids. In the presence of a base, the methyl group of the ketone is tri-halogenated by an oxidant like sodium hypochlorite. The resulting trihalomethyl ketone is then cleaved by hydroxide to form the carboxylate salt and a haloform (chloroform in this case). A final acidification step yields the desired carboxylic acid.

  • Experimental Protocol:

    • Dissolve the crude ketone from Step 3 (1.0 eq) in a solvent such as 1,4-dioxane or THF.

    • In a separate flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0°C.

    • Slowly add commercial bleach (sodium hypochlorite solution, approx. 4.0 eq) to the cold NaOH solution.

    • Add the bleach/NaOH solution dropwise to the ketone solution, maintaining the temperature between 10-20°C.

    • After addition, heat the mixture to 50-60°C for 1-2 hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the mixture to room temperature and add a small amount of sodium bisulfite to quench any excess hypochlorite.

    • Wash the aqueous solution with a solvent like ether or toluene to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2, at which point the product will precipitate as a solid.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Process Parameters:

    Parameter Value Justification
    Oxidant Sodium Hypochlorite (Bleach) Inexpensive, readily available, and effective for the haloform reaction.
    Base Sodium Hydroxide (NaOH) Promotes both the halogenation and cleavage steps of the mechanism.
    Temperature 10-20°C (addition), 50-60°C (reaction) Initial cooling controls the exotherm, while heating drives the reaction to completion.

    | Expected Yield | >85% | The haloform reaction is generally a high-yielding oxidation method. |

Purification and Pharmaceutical-Grade Validation

Achieving the high purity required for pharmaceutical use necessitates a robust purification and validation workflow.

Purification Workflow

G A Crude Dried Solid (from Step 4) B Recrystallization (e.g., Ethanol/Water) A->B Dissolve in min. hot solvent C Filtration & Washing (with cold solvent) B->C Cool slowly to crystallize D Vacuum Drying C->D Remove residual solvent E Final Product: 3,4-Dimethoxy-5-propylbenzoic Acid D->E F QC Analysis (HPLC, NMR, MS, etc.) E->F Purity & Identity Check

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3,4-Dimethoxy-5-propylbenzoic Acid in Plasma

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving the stability of 3,4-Dimethoxy-5-propylbenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving the stability of 3,4-Dimethoxy-5-propylbenzoic acid in plasma samples. Given the absence of specific stability data for this compound in publicly available literature, this document synthesizes foundational principles of bioanalysis, regulatory guidelines, and expert insights to empower you to design, execute, and interpret your stability studies effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of analytes like 3,4-Dimethoxy-5-propylbenzoic acid in a plasma matrix.

Q1: What are the primary stability concerns for a compound like 3,4-Dimethoxy-5-propylbenzoic acid in plasma?

A1: The stability of an analyte in plasma is influenced by its chemical properties and the biological components of the matrix. For 3,4-Dimethoxy-5-propylbenzoic acid, potential instability can arise from:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases, amidases, and proteases, that can metabolize drug molecules.[1][2] Although this compound lacks ester or amide bonds which are highly susceptible, other enzymatic modifications are possible.

  • Chemical Instability: The inherent physicochemical properties of the molecule can lead to degradation. This can be influenced by factors like pH and exposure to light.

  • Oxidation: Phenolic compounds can be susceptible to oxidative degradation.[3] The presence of oxygen and metal ions in plasma can facilitate these reactions.

  • Adsorption: The analyte might adsorb to the surfaces of collection tubes, processing equipment, or cellular components in whole blood before plasma separation.[4]

Q2: How do regulatory agencies like the FDA define stability in bioanalytical methods?

A2: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide clear guidance on assessing analyte stability for bioanalytical method validation.[4][5] Stability testing is essential to ensure that the concentration of the analyte does not change significantly from the time of sample collection to the time of analysis.[5] The FDA requires evaluation of:

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte.[3]

  • Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that mimics sample handling and processing times.[6]

  • Long-Term Stability: Determines how long the analyte is stable when stored at a specific temperature (e.g., -20°C or -80°C).[3]

  • Post-Preparative Stability: Assesses the stability of the processed sample (e.g., in the autosampler) before analysis.[3]

For small molecules, the mean concentration of the stability quality control (QC) samples should typically be within ±15% of the nominal concentration.[6]

Q3: What are the best initial steps to take when planning a stability study for a novel compound?

A3: A systematic approach is crucial.

  • Literature Review: Search for stability data on structurally similar compounds. Analogs with benzoic acid, methoxy, or propyl groups might offer clues about potential degradation pathways.

  • Forced Degradation Studies: Intentionally expose the analyte in solution to harsh conditions (acid, base, oxidation, light, heat) to understand its intrinsic stability and identify potential degradation products.

  • Pilot Plasma Stability Assessment: Conduct a preliminary experiment to assess short-term stability at room temperature and after one freeze-thaw cycle. This can quickly indicate if significant instability is a concern.

  • Consult Regulatory Guidelines: Familiarize yourself with the latest FDA or other relevant regulatory guidelines on bioanalytical method validation.[5][7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Analyte concentration decreases in plasma samples stored at room temperature. Enzymatic Degradation: Plasma esterases or other hydrolases may be metabolizing the compound.[1]1. Minimize Time at Room Temperature: Process samples on an ice bath and transfer them to frozen storage as quickly as possible.[8] 2. Add Enzyme Inhibitors: Consider adding specific inhibitors to the collection tubes. For example, sodium fluoride can inhibit some esterases.[9] 3. pH Adjustment: Modifying the pH of the plasma sample can sometimes inactivate degradative enzymes.[8]
Inconsistent results after freezing and thawing samples. Freeze-Thaw Instability: The physical stress of freezing and thawing can degrade the analyte or alter its interaction with the plasma matrix.1. Limit Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.[6] 2. Evaluate Different Storage Temperatures: Compare stability at -20°C versus -80°C. Lower temperatures are often better for long-term stability.[3]
Low recovery of the analyte during sample extraction. Adsorption: The compound may be binding to the surfaces of plastic tubes or pipette tips. Protein Binding: Strong binding to plasma proteins can hinder extraction efficiency.1. Use Low-Binding Labware: Employ silanized glass or low-retention plasticware. 2. Optimize Extraction Solvent: Test different organic solvents and pH conditions to disrupt protein binding and efficiently extract the analyte. 3. Consider Protein Precipitation: This is a common technique to remove the bulk of plasma proteins before further extraction.[10]
Appearance of unknown peaks in the chromatogram of stored samples. Degradation: The analyte is breaking down into one or more degradation products.1. Characterize Degradants: Use mass spectrometry (MS) to identify the structure of the unknown peaks. This can provide insight into the degradation pathway. 2. Re-evaluate Storage Conditions: The current storage conditions may be inadequate. Consider lower temperatures or the addition of antioxidants.

Section 3: Experimental Protocols & Methodologies

General Best Practices for Sample Handling

To ensure the integrity of your plasma samples from collection to analysis, adhere to the following principles:

  • Rapid Processing: Centrifuge whole blood to separate plasma as soon as possible after collection.[3]

  • Controlled Temperature: Keep samples on ice during processing and immediately transfer to validated long-term storage temperatures.[8]

  • Proper Anticoagulant Selection: The choice of anticoagulant (e.g., EDTA, heparin, citrate) can sometimes affect analyte stability. Consistency is key.

  • Meticulous Record-Keeping: Document all handling steps, including times and temperatures, for each sample.

Step-by-Step Protocol for a Preliminary Stability Assessment

This protocol outlines a basic experiment to get an initial understanding of your analyte's stability.

  • Prepare Stock Solution: Create a concentrated stock solution of 3,4-Dimethoxy-5-propylbenzoic acid in a suitable organic solvent.

  • Spike Plasma: Obtain a pool of blank control plasma. Spike the plasma with the stock solution to achieve low and high QC concentrations.

  • Establish Baseline (T=0): Immediately after spiking, extract and analyze a set of aliquots to determine the initial concentration.

  • Bench-Top Stability: Leave a set of low and high QC aliquots at room temperature. Analyze them at specific time points (e.g., 2, 4, 8, and 24 hours).[3]

  • Freeze-Thaw Stability: Subject another set of low and high QC aliquots to one or more freeze-thaw cycles. A typical cycle involves freezing at -80°C for at least 12 hours and then thawing unassisted at room temperature.[3]

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Data Evaluation: Calculate the percentage of analyte remaining at each time point and condition relative to the T=0 samples. A change of more than 15% typically indicates instability that needs to be addressed.[6]

Section 4: Visualizations and Diagrams

Potential Degradation Pathways

Based on the chemical structure of 3,4-Dimethoxy-5-propylbenzoic acid, the following degradation pathways are plausible in a biological matrix.

cluster_0 Potential Degradation Pathways Parent 3,4-Dimethoxy-5-propylbenzoic acid Demethylation O-Demethylation Product (Loss of CH3 from a methoxy group) Parent->Demethylation CYP450 Enzymes Hydroxylation Aromatic Hydroxylation Product (Addition of -OH to the ring) Parent->Hydroxylation CYP450 Enzymes Conjugation Glucuronide Conjugate (Addition of glucuronic acid to the carboxylic acid) Parent->Conjugation UGT Enzymes

Caption: Plausible metabolic pathways for 3,4-Dimethoxy-5-propylbenzoic acid in plasma.

Workflow for Stability Assessment

The following diagram illustrates a standard workflow for conducting a comprehensive stability assessment as part of a bioanalytical method validation.

cluster_1 Stability Assessment Workflow cluster_2 Stability Conditions A Prepare Spiked Plasma QCs (Low, Mid, High) B Establish T=0 Concentration A->B C Expose QCs to Stability Conditions A->C D Analyze Stability Samples vs. Fresh Calibration Curve B->D S1 Bench-Top (Room Temp) S2 Freeze-Thaw Cycles S3 Long-Term Storage (-80°C) S4 Post-Preparative (Autosampler) E Calculate % Recovery vs. T=0 D->E F Compare to Acceptance Criteria (e.g., ±15%) E->F

Caption: Standard workflow for bioanalytical stability testing.

References

  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs - American Chemical Society. American Chemical Society. Available at: [Link]

  • Temporal Stability Evaluation of Drugs in Plasma on Primary Sampling Tube. Ovid. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Case Study: Solving Stability Issues in Unstable Plasma Samples. ResolveMass Laboratories Inc. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Plasma Stability Assay. Bienta. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Journal. Available at: [Link]

  • Handling Unstable Analytes: Literature Review and Expert Panel Survey by the Japan Bioanalysis Forum Discussion Group. Taylor & Francis. Available at: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Available at: [Link]

  • Prospects of cold plasma in enhancing food phenolics: analyzing nutritional potential and process optimization through RSM and A. Frontiers. Available at: [Link]

  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. PMC. Available at: [Link]

  • Benzoic Acid and its Derivatives Increase Membrane Resistance to. Longdom Publishing. Available at: [Link]

  • Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. PMC. Available at: [Link]

  • Enzymatic and Nonenzymatic Degradation of Polyphenols. ResearchGate. Available at: [Link]

  • The Effect of Cold Plasma on the Enzymatic Activity and Quality Characteristics of Mango Pulp. Research and Innovation in Food Science and Technology. Available at: [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

structural comparison of 3,4-Dimethoxy-5-propylbenzoic acid and syringic acid

<_> A[n] In-depth Structural and Physicochemical Comparison: 3,4-Dimethoxy-5-propylbenzoic Acid and Syringic Acid A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

<_> A[n] In-depth Structural and Physicochemical Comparison: 3,4-Dimethoxy-5-propylbenzoic Acid and Syringic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a nuanced understanding of a molecule's structure is paramount to predicting its biological activity and behavior. Benzoic acid derivatives, in particular, represent a class of compounds with a wide spectrum of pharmacological applications, from antimicrobial to anticancer agents.[1][2] This guide provides a detailed structural and physicochemical comparison between two closely related benzoic acid derivatives: 3,4-Dimethoxy-5-propylbenzoic acid and syringic acid. By examining their subtle yet significant differences, we can glean insights into how minor structural modifications can impact their overall properties and potential therapeutic applications.

At a Glance: Molecular Structures

At first glance, 3,4-Dimethoxy-5-propylbenzoic acid and syringic acid share a common benzoic acid core, substituted with two methoxy groups. However, the key differentiator lies in the nature of the third substituent at the 5-position of the benzene ring.

Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) features a hydroxyl (-OH) group at this position.[3][4] This phenolic compound is naturally occurring and is found in a variety of plants and fruits.[5]

3,4-Dimethoxy-5-propylbenzoic acid , on the other hand, possesses a propyl (-CH2CH2CH3) group at the 5-position. This alkyl substituent significantly alters the molecule's electronic and steric profile compared to the hydroxyl group in syringic acid.

Caption: 2D structures of 3,4-Dimethoxy-5-propylbenzoic acid and Syringic Acid.

Physicochemical Properties: A Tabulated Comparison

The seemingly minor difference in their chemical structures gives rise to notable variations in their physicochemical properties. These properties are critical in determining a compound's pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME).

Property3,4-Dimethoxy-5-propylbenzoic acidSyringic AcidSignificance in Drug Development
Molecular Formula C12H16O4[6]C9H10O5[4]Dictates molecular weight and elemental composition.
Molecular Weight 224.25 g/mol [6]198.17 g/mol [4]Influences diffusion rates and membrane permeability.
Melting Point Not available206-209 °C[4]Indicator of purity and lattice energy.
Predicted Boiling Point 338.6±42.0 °C[7]Not availableRelates to volatility and purification methods.
Predicted pKa Not available4.33±0.10[8]Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Predicted XLogP3 2.7[6]Not availableA measure of lipophilicity, which impacts membrane permeability and bioavailability.
Water Solubility Not availableSlightly soluble (5780 mg/L at 25°C)[9]Crucial for formulation and in vivo dissolution.

Delving Deeper: A Structural Analysis

The core of their structural differences lies in the substituent at the 5-position.

  • Syringic Acid's Hydroxyl Group: The phenolic hydroxyl group in syringic acid is a key player in its biological activity.[3] It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. This group also contributes to the antioxidant properties of syringic acid by donating a hydrogen atom to scavenge free radicals.[10]

  • 3,4-Dimethoxy-5-propylbenzoic acid's Propyl Group: In contrast, the propyl group is a non-polar, lipophilic alkyl chain. Its presence increases the molecule's overall lipophilicity, which is reflected in its predicted XLogP3 value.[6] This enhanced lipophilicity can influence the compound's ability to cross cell membranes. The steric bulk of the propyl group can also play a significant role in its binding affinity and selectivity for specific biological targets.[1]

The two methoxy groups present in both molecules are electron-donating groups that can influence the acidity of the carboxylic acid group and the overall electron density of the aromatic ring.[3]

Biological and Pharmacological Implications

The structural disparities between these two compounds translate into distinct biological and pharmacological profiles.

Syringic acid is well-studied and known for a wide array of therapeutic properties, including:

  • Antioxidant[3][10]

  • Anti-inflammatory[10][11]

  • Antidiabetic[10]

  • Neuroprotective[10][12]

  • Anticancer[10]

The presence of the phenolic hydroxyl and methoxy groups is believed to be crucial for these activities.[3][13]

3,4-Dimethoxy-5-propylbenzoic acid is less extensively studied. However, its structural features suggest potential applications as an intermediate in organic synthesis, particularly for pharmaceutical compounds.[7] Derivatives of dimethoxybenzene have shown cytotoxic effects against cancer cell lines.[14] The increased lipophilicity due to the propyl group might enhance its potential for applications requiring good membrane penetration.

Experimental Protocols for Structural and Physicochemical Characterization

To empirically validate and compare the properties of these compounds, a suite of analytical techniques is employed.

X-Ray Crystallography: Unveiling the 3D Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Step-by-Step Methodology:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[15][17] This is typically achieved by slow evaporation of a saturated solution.[18]

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[16]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[16]

Caption: A simplified workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[19][20] It provides detailed information about the chemical environment of individual atoms.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent to avoid interference from the solvent's protons.[20]

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and recorded.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum are analyzed to determine the connectivity and spatial arrangement of the atoms.[21]

Differential Scanning Calorimetry (DSC): Assessing Thermal Properties

DSC is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion.[22][23]

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a sample pan.

  • Heating Program: The sample and a reference pan are subjected to a controlled temperature program.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events like melting appear as peaks in the DSC thermogram.[24]

Caption: A generalized workflow for DSC analysis.

Conclusion

The comparison of 3,4-Dimethoxy-5-propylbenzoic acid and syringic acid underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in physicochemical and biological properties. While syringic acid's phenolic hydroxyl group imparts antioxidant and hydrogen-bonding capabilities crucial for its diverse therapeutic effects, the propyl group in 3,4-Dimethoxy-5-propylbenzoic acid introduces lipophilicity and steric bulk that could be leveraged for different therapeutic targets. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the rational design and development of new therapeutic agents.

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Safety & Regulatory Compliance

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